2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with three distinct functional groups:
- Methylsulfanyl (SMe) at position 2, contributing sulfur-based electron-donating effects.
- 2,4,5-Trichlorophenoxy at position 4, a bulky, electron-withdrawing (EWG), and lipophilic substituent.
- Trifluoromethyl (CF₃) at position 6, a strong EWG known to enhance metabolic stability.
Properties
IUPAC Name |
2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2OS/c1-22-11-19-9(12(16,17)18)4-10(20-11)21-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWQJQTLAGBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available precursors such as cyanoacetamide and formamide.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Functional Group Introduction: The introduction of the trifluoromethyl group, trichlorophenoxy group, and methylsulfanyl group is achieved through nucleophilic substitution reactions. Reagents such as trifluoromethyl iodide, trichlorophenol, and methylthiol are commonly used.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the trichlorophenoxy group can produce various substituted derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce a biological response.
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
Key analogs and their substituent differences:
- The CF₃ group further amplifies this effect.
- Lipophilicity: The trichlorophenoxy group increases lipophilicity compared to the nitrophenoxy analog, likely improving membrane permeability but raising toxicity risks.
Physicochemical Properties
| Property | Target Compound (Inferred) | 4-Nitrophenoxy Analog | 3,5-Dichlorophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~391.5 | 331.28 | 369.20 |
| H-Bond Acceptors | 5 | 5 | 5 |
| LogP (Estimated) | ~4.5 | ~3.8 | ~4.2 |
- Solubility: The nitro-substituted analog () may exhibit lower aqueous solubility due to reduced polarity compared to the trichlorophenoxy variant.
- Stability: Trichlorophenoxy groups are less prone to hydrolysis than nitrophenoxy groups, suggesting greater environmental persistence for the target compound.
Biological Activity
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 26148685, is a synthetic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methylthio group, trifluoromethyl group, and a 2,4,5-trichlorophenoxy moiety. Its molecular formula is C12H6Cl3F3N2OS, with a molecular weight of 389.61 g/mol. The presence of these functional groups contributes to its unique biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H6Cl3F3N2OS |
| Molecular Weight | 389.61 g/mol |
| CAS Number | 26148685 |
| Functional Groups | Methylthio, Trichlorophenoxy, Trifluoromethyl |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. One study reported that certain trifluoromethyl pyrimidinones displayed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 4.9 μM without cytotoxic effects on HepG2 cell lines .
Antifungal and Insecticidal Properties
In addition to antibacterial activity, trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal and insecticidal properties. A recent investigation found that several synthesized compounds exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides like tebuconazole . Furthermore, these compounds demonstrated insecticidal effects against agricultural pests, indicating their potential utility in crop protection.
Anticancer Activity
The anticancer potential of this compound class has also been explored. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., PC3, K562) at concentrations lower than those required for conventional chemotherapeutics such as doxorubicin . This highlights the promise of these compounds in cancer therapy.
Case Study 1: Antimycobacterial Activity
In a study focused on the synthesis and evaluation of trifluoromethyl pyrimidinones, researchers identified a compound with an MIC of 4.9 μM against M. tuberculosis. This compound was notable for its rapid bactericidal activity and low cytotoxicity profile, making it a candidate for further development as an anti-tubercular agent .
Case Study 2: Antifungal Efficacy
Another study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives and tested them for antifungal activity. Compounds such as 5b and 5j exhibited over 96% inhibition against B. cinerea, outperforming the positive control tebuconazole . This demonstrates the potential for these compounds in agricultural applications.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents at specific positions on the pyrimidine ring significantly influence the potency and selectivity of these compounds:
- Trifluoromethyl Group : Essential for enhancing lipophilicity and biological activity.
- Methylthio Group : Contributes to improved solubility and bioavailability.
- Chlorophenoxy Moiety : Imparts additional biological effects and may enhance interaction with biological targets.
Table 2: Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Trifluoromethyl | Increases lipophilicity |
| 2 | Methylthio | Enhances solubility |
| 4 | Chlorophenoxy | Improves target interaction |
Q & A
Q. What protocols validate target engagement in vivo?
- Methodological Answer :
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot).
- PET imaging : Radiolabel with ¹⁸F at the trifluoromethyl group (requires specialized synthesis).
- Knockout models : CRISPR-edited cell lines confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
